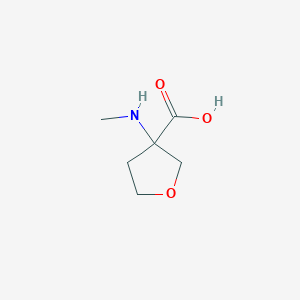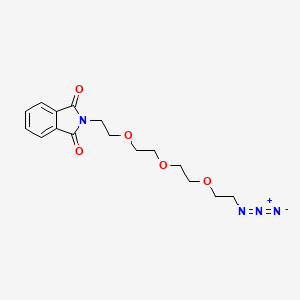
3-(Methylamino)tetrahydrofuran-3-carboxylic acid
Overview
Description
3-(Methylamino)tetrahydrofuran-3-carboxylic acid, also known as tetrahydro-3-(methylamino)furan-3-carboxylic acid, is a chemical compound with the molecular formula C6H11NO3 . It is used in research and development .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition reaction of chloroacetyl chloride and ethylene to obtain 1, 4-dichloro-2-butanone. This is followed by a cyclization reaction to obtain 3-carbonyl tetrahydrofuran. A nucleophilic addition reaction is then performed on 3-carbonyltetrahydrofuran and nitromethane to obtain 3-nitromethyl-3-hydroxytetrahydrofuran. Finally, hydroxyl hydrogenolysis and nitro reduction are carried out on the 3-nitromethyl-3-hydroxytetrahydrofuran to obtain the 3-methylamino tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 145.16 .Physical And Chemical Properties Analysis
Carboxylic acids, like this compound, are weak acids with acidity constants around 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
3-(Methylamino)tetrahydrofuran-3-carboxylic acid plays a role in the synthesis of various heterocyclic derivatives. For instance, its structural characteristics allow for the catalytic reactions under oxidative carbonylation conditions to yield compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives. These compounds have diverse applications in organic chemistry and drug development (Bacchi et al., 2005).
Building Block for Sugar Amino Acids
It serves as a chiral building block in the preparation of sugar amino acids. One notable example is its use in synthesizing new δ-sugar amino acids, which are potential tools in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
Peptide Synthesis
The compound is also crucial in peptide synthesis, especially in the preparation of N-methylamino acids. Its structural properties facilitate the methylation of parent amino acid derivatives, which is a significant step in peptide synthesis (Cheung & Benoiton, 1977).
Functionalization of Organic Compounds
It plays a role in the functionalization of organic compounds, such as in the synthesis of methyl tetrahydrofuran-3-carboxylates. These synthesized compounds are valuable in various organic synthesis processes (Brückner & Reissig, 1985).
Amidation Reactions
The compound is involved in amidation reactions, particularly in the formation of carboxamides. This application is significant in the synthesis of compounds with potential pharmacological activities (Wang et al., 2017).
Synthesis of Furan Derivatives
It contributes to the synthesis of various furan derivatives, which are important in the development of antimicrobial agents. These furan derivatives show significant in vitro antimicrobial activity against a range of microorganisms (Zanatta et al., 2007).
Carboxylic Acid Activation
This compound is used in the activation of carboxylic acids to generate triacyloxyboranes. These compounds are then reacted with various nucleophiles to produce amides and esters, demonstrating its versatility in organic synthesis (Huang et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
While specific future directions for 3-(Methylamino)tetrahydrofuran-3-carboxylic acid are not mentioned in the search results, it is worth noting that organo-fluorine chemistry, which includes compounds like this one, has seen various applications in medicines, electronics, agrochemicals, and catalysis . This suggests potential future research and development in these areas.
properties
IUPAC Name |
3-(methylamino)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-6(5(8)9)2-3-10-4-6/h7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDEAFUSRYCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3098638.png)


![2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3098661.png)

![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)
![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)

